5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a cyclopentyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate to form 3-amino-5-tert-butylpyrazole.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The intermediate 3-amino-5-tert-butylpyrazole undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, typically using 4-chlorobenzyl chloride.
Attachment of the cyclopentyl group: The final step involves the attachment of the cyclopentyl group to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core, often using cyclopentylamine.
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
- 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine .
- 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine .
- 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine .
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H25ClN4 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H25ClN4/c1-21(2,3)18-12-19(24-16-6-4-5-7-16)26-20(25-18)17(13-23-26)14-8-10-15(22)11-9-14/h8-13,16,24H,4-7H2,1-3H3 |
InChI Key |
LUQXPSJVVZREJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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